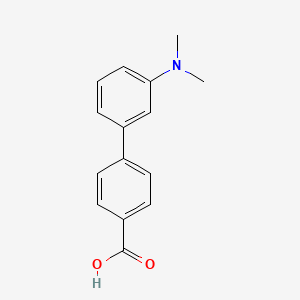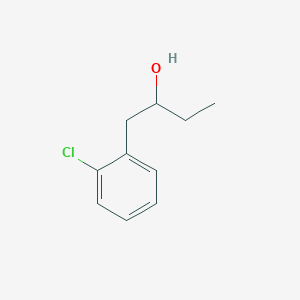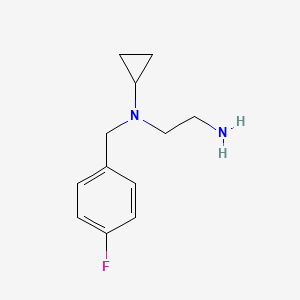
N*1*-Cyclopropyl-N*1*-(2-fluoro-benzyl)-ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is an organic compound that features a cyclopropyl group, a 2-fluoro-benzyl group, and an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve:
Formation of the Cyclopropyl Group: Starting with a suitable cyclopropane precursor.
Introduction of the 2-Fluoro-Benzyl Group: Using a benzylation reaction with a 2-fluoro-benzyl halide.
Coupling with Ethane-1,2-Diamine: Through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N1-Cyclopropyl-N1
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action for compounds like N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-Cyclopropyl-N1-(2-chloro-benzyl)-ethane-1,2-diamine
- N1-Cyclopropyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine
Uniqueness
N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is unique due to the presence of the 2-fluoro-benzyl group, which can impart different electronic and steric properties compared to other substituents. This can affect its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-4-2-1-3-10(12)9-15(8-7-14)11-5-6-11/h1-4,11H,5-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSKJPHVBTJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7844035.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7844047.png)
![2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B7844053.png)





![2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate](/img/structure/B7844107.png)



![2-([1,1'-Biphenyl]-3-yloxy)ethanamine](/img/structure/B7844138.png)

